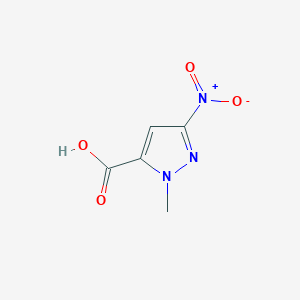

1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-3(5(9)10)2-4(6-7)8(11)12/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTJIDURGGLBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177409-39-1 | |

| Record name | 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the , a key heterocyclic building block for researchers in medicinal chemistry and materials science. The document is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring both replicability and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Logic-Driven Synthetic Approach

The requires the sequential construction and functionalization of the pyrazole core. A retrosynthetic analysis reveals that the target molecule can be derived from a simpler, more accessible precursor, 1-methyl-1H-pyrazole-5-carboxylic acid. The primary transformations are the regioselective introduction of a nitro group onto the pyrazole ring and the preliminary methylation of the nitrogen atom.

The most logical and efficient forward synthesis involves a four-step sequence:

-

Formation of a Pyrazole Ester Core: Synthesis of a foundational pyrazole-5-carboxylate ester from acyclic precursors.

-

N-Methylation: Introduction of the methyl group onto the pyrazole nitrogen. This step is critical for directing the subsequent nitration and for achieving the final target structure.

-

Regioselective Nitration: The introduction of the nitro group at the C3 position of the pyrazole ring. This is the most challenging step, requiring careful control of reaction conditions to achieve the desired isomer.

-

Ester Hydrolysis: Conversion of the ester functional group to the final carboxylic acid.

This strategic pathway is designed to manage the directing effects of the substituents at each stage, maximizing the yield of the desired product.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide step-by-step protocols for the .

Step 1: Synthesis of Methyl 1H-pyrazole-3,5-dicarboxylate

The synthesis begins with the formation of the pyrazole ring. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its equivalent. For this synthesis, we will adapt a procedure involving dimethyl acetylenedicarboxylate and hydrazine hydrate.

Protocol 1: Cyclocondensation

-

To a solution of dimethyl acetylenedicarboxylate (1 equiv.) in methanol (MeOH) at 0°C, add a solution of hydrazine hydrate (1 equiv.) in MeOH dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole diester product.

Step 2: Selective Monohydrolysis and N-Methylation

With the pyrazole core established, the next phase involves selective hydrolysis of one ester group, followed by N-methylation. A Chinese patent describes a method for selective hydrolysis followed by methylation for a similar pyrazole system[1].

Protocol 2: Monohydrolysis and Methylation

-

Dissolve the diethyl 1H-pyrazole-3,5-dicarboxylate (1 equiv.) in methanol.

-

Cool the solution to 0°C and add a solution of potassium hydroxide (KOH) (1 equiv.) in methanol dropwise, maintaining the temperature at 0°C[1].

-

Allow the mixture to warm to room temperature and stir for 10-12 hours.

-

Acidify the mixture to pH 2-3 with concentrated HCl, leading to the precipitation of the monoacid product[1].

-

Filter the solid, wash with cold water, and dry under vacuum.

-

To the dried monoacid (1 equiv.) in a suitable solvent like acetone, add potassium carbonate (K₂CO₃) (2-3 equiv.)[1].

-

Add iodomethane (1.1 equiv.) dropwise and heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC)[1].

-

After cooling, filter off the inorganic salts and concentrate the filtrate to obtain the crude methyl 1-methyl-1H-pyrazole-5-carboxylate. Purify via column chromatography.

Step 3: Regioselective Nitration

This is the most critical step in the synthesis. The N-methyl and the methyl carboxylate groups on the pyrazole ring will direct the incoming electrophile (NO₂⁺). Pyrazoles can be nitrated using a mixture of concentrated nitric acid and sulfuric acid[2]. The reaction must be performed at a low temperature to control the exotherm and minimize side product formation.

Causality Behind Regioselectivity: The N-methyl group is an activating group, while the ester at C5 is a deactivating group. The N1-methyl group directs electrophilic substitution primarily to the C4 position. However, with the C5 position blocked by the ester, the C3 position becomes the next most favorable site for nitration, especially under forcing conditions.

Protocol 3: Nitration

-

To a flask containing fuming sulfuric acid (oleum, 20% SO₃) cooled to -5°C to 0°C, slowly add methyl 1-methyl-1H-pyrazole-5-carboxylate (1 equiv.) while maintaining the internal temperature below 5°C.

-

Once the addition is complete, add concentrated nitric acid (1.1 equiv.) dropwise to the mixture, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. This should yield crude methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Step 4: Ester Hydrolysis

The final step is the conversion of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol 4: Saponification

-

Suspend the crude methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1 equiv.) in a mixture of ethanol and water[3].

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equiv.) to the suspension[3].

-

Heat the reaction mixture to 50-60°C and stir until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted ester.

-

Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid[3].

-

The precipitated solid is collected by filtration, washed with cold water, and dried under high vacuum to afford the final product, this compound.

Sources

- 1. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 3. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Chemical Data

Section 1: Structural and Predicted Physicochemical Properties

The core structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the N1 position, a nitro group at the C3 position, and a carboxylic acid group at the C5 position. The presence of both an electron-withdrawing nitro group and a carboxylic acid functionality, along with the N-methylation, dictates its chemical behavior and physical properties.

Due to the limited direct experimental data for the target compound, we present predicted values and data from its close isomer, 1-methyl-5-nitro-pyrazole-3-carboxylic acid, to offer a reasonable estimation of its properties.

| Property | Predicted/Analogous Value | Compound | Source |

| Molecular Formula | C₅H₅N₃O₄ | This compound | - |

| Molecular Weight | 171.11 g/mol | This compound | - |

| Boiling Point | 399.0 ± 27.0 °C (Predicted) | 1-methyl-5-nitro-pyrazole-3-carboxylic acid | [1] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | 1-methyl-5-nitro-pyrazole-3-carboxylic acid | [1] |

| pKa | Given the electron-withdrawing nature of the nitro group and the pyrazole ring, the carboxylic acid is expected to be a relatively strong acid, likely with a pKa in the range of 2-3. | - | - |

| Solubility | Expected to have some solubility in water due to the carboxylic acid group, and good solubility in polar organic solvents like DMSO and methanol. | - | - |

Section 2: Proposed Synthesis Pathway

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related pyrazole carboxylic acids. A common strategy involves the construction of the pyrazole ring, followed by N-methylation and nitration, and finally, hydrolysis of an ester precursor.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Rationale Behind Experimental Choices:

-

Cycloaddition: The initial formation of the pyrazole ring can be achieved through a cycloaddition reaction.

-

N-Methylation: The introduction of the methyl group onto the pyrazole nitrogen is a standard N-alkylation reaction. Using a reagent like dimethyl sulfate or methyl iodide in the presence of a base is a common method.

-

Nitration: The nitration of the pyrazole ring is a key step. A mixture of nitric acid and sulfuric acid is a classic nitrating agent. The position of nitration will be directed by the existing substituents on the ring.

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically carried out under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification.[2]

Section 3: Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Lithium Hydroxide monohydrate (LiOH·H₂O)

-

Ethanol

-

Water

-

Hydrochloric Acid (1M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

-

-

Hydrolysis to this compound:

-

Dissolve the crude ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

-

Add lithium hydroxide monohydrate and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Section 4: Anticipated Spectral Characteristics

¹H NMR Spectroscopy

-

N-CH₃ Proton: A singlet peak is expected for the methyl group attached to the nitrogen, likely in the range of 3.8-4.2 ppm.

-

Pyrazole Ring Proton: A singlet peak for the proton on the pyrazole ring (at the C4 position) is anticipated, likely in the downfield region (7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the adjacent nitro group.

-

Carboxylic Acid Proton: A broad singlet, which can be exchangeable with D₂O, is expected for the carboxylic acid proton, typically appearing far downfield (>10 ppm).

For comparison, the ¹H NMR spectrum of the closely related methyl ester of 3-nitro-1H-pyrazole-5-carboxylic acid is available.[3]

¹³C NMR Spectroscopy

-

Carboxylic Acid Carbonyl: A peak in the range of 160-170 ppm.

-

Pyrazole Ring Carbons: Peaks for the three carbons in the pyrazole ring. The carbon bearing the nitro group (C3) would be significantly downfield.

-

N-CH₃ Carbon: A peak for the methyl carbon, typically in the range of 35-45 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong absorption from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=N and C=C Stretches: Absorptions from the pyrazole ring in the fingerprint region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An exact mass measurement would be expected to confirm the molecular formula C₅H₅N₃O₄.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments.

Section 5: Applications and Future Directions

Nitro-substituted pyrazole carboxylic acids are important building blocks in medicinal chemistry and materials science. They can serve as precursors for the synthesis of more complex heterocyclic systems. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This makes this compound a potentially valuable intermediate for the development of novel pharmaceuticals and functional materials. Further research is warranted to experimentally determine its physicochemical properties and explore its synthetic utility.

References

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 - PubChem. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid, 3-nitro-, methyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

-

(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]

-

1-nitropyrazole-3-carboxylic Acid | C4H3N3O4 | CID 10374679 - PubChem. Available at: [Link]

-

The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Buy 5-nitro-1H-pyrazole-3-carboxylic acid | Boron Molecular. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

-

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid - CAS Common Chemistry. Available at: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available at: [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the precise synthesis and characterization of chemical intermediates are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , a pivotal heterocyclic compound. While the initially requested "1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid" is not readily documented, this guide focuses on its well-characterized and industrially significant isomer, identified by the CAS Number 139756-00-6 .[1][2][3][4][5]

This compound is a critical precursor in the synthesis of Sildenafil (Viagra™), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor.[6][7] Its molecular architecture is integral to the construction of the pyrazolopyrimidinone core of Sildenafil, making a thorough understanding of its properties and synthesis essential for medicinal chemists and process development scientists. This document will delve into its physicochemical characteristics, provide a detailed synthesis protocol, and elucidate its role in the broader context of drug manufacturing, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in multi-step syntheses. The key properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139756-00-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₁N₃O₄ | [1][5][6] |

| Molecular Weight | 213.19 g/mol | [1][5][6] |

| IUPAC Name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | [1][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| pKa | 2.16 ± 0.50 (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ= 0.99–1.03 (t, J= 8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J = 8.0Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1 H, COOH) ppm.[9]

-

¹³C NMR (100 MHz, CDCl₃): δ = 158.58, 149.81, 132.33, 130.87, 40.63, 29.08, 21.25, 13.79 ppm.[9]

Synthesis Protocol

The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This electrophilic aromatic substitution is a critical step in the Sildenafil synthesis pathway.

Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol is based on established synthetic routes for Sildenafil.[4][7]

Materials:

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Fuming Nitric Acid

-

Sulfuric Acid (oleum)

-

Ice water

-

Acetone (for crystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of oleum and fuming nitric acid, while maintaining a low temperature.

-

Once the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction is exothermic and requires careful monitoring.[10]

-

Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or HPLC), cautiously pour the reaction mixture into ice water.

-

A white precipitate of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid will form.

-

Collect the solid precipitate by vacuum filtration.

-

Purify the crude product by crystallization from acetone to yield the final product with high purity.[9] A typical yield for this reaction is approximately 79.6%.[1][9]

Caption: Synthetic workflow for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Application in Drug Development: The Sildenafil Synthesis

The primary and most significant application of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is as a key building block in the synthesis of Sildenafil.[6][11] The pyrazole core, appropriately substituted, is a bioisostere for the purine ring system found in cGMP, the natural substrate for the PDE5 enzyme. This structural mimicry is a cornerstone of Sildenafil's inhibitory action.[7]

The synthesis of Sildenafil from this intermediate involves a series of transformations:

-

Amidation: The carboxylic acid group is converted to a carboxamide.

-

Reduction: The nitro group is reduced to an amino group.

-

Acylation: The newly formed amino group is acylated with 2-ethoxybenzoyl chloride.

-

Cyclization: An intramolecular cyclization reaction forms the pyrazolopyrimidinone ring system of Sildenafil.

Caption: Role of the title compound in the Sildenafil synthesis pathway.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives suggest the following precautions.[12][13][14]

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Harmful if swallowed)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific target organ toxicity — single exposure (May cause respiratory irritation)

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

First-Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

-

Handling and Storage:

Analytical Methods

The purity and identity of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its subsequent products in the Sildenafil synthesis are typically monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of Sildenafil and its intermediates.[11] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[11] Spectroscopic methods such as NMR and IR are used for structural confirmation.

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid stands as a testament to the importance of well-characterized intermediates in the synthesis of complex pharmaceuticals. Its role in the production of Sildenafil highlights the intricate design and execution required in modern drug development. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Adherence to the described protocols and safety measures will ensure the effective and safe utilization of this critical chemical building block.

References

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem. [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. De Gruyter. [Link]

-

A Synthesis of Sildenafil. UKEssays.com. [Link]

-

Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. TSI Journals. [Link]

-

Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. J Biomed Sci and Res. [Link]

-

Sildenafil. Wikipedia. [Link]

-

Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometry for quantification of sildenafil in raw material and tablets. SciELO. [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). ResearchGate. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 139756-00-6. Mol-Instincts. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 5. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 139756-00-6 [matrix-fine-chemicals.com]

- 6. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 139756-00-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidaion of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from synthesis to spectroscopic and crystallographic analysis, to unequivocally confirm the molecular structure of this pyrazole derivative. Pyrazole carboxylic acids are significant scaffolds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Synthetic Pathway and Purification

The initial step in structural elucidation is the synthesis and purification of the target compound. A plausible synthetic route to this compound involves the nitration of a suitable pyrazole precursor followed by methylation and hydrolysis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

-

Nitration: Ethyl 3-amino-1H-pyrazole-5-carboxylate is diazotized using sodium nitrite in sulfuric acid at low temperatures, followed by treatment with a nitrite solution to introduce the nitro group at the 3-position of the pyrazole ring.

-

N-Methylation: The resulting ethyl 3-nitro-1H-pyrazole-5-carboxylate is then N-methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

-

Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

-

Acidification and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield analytically pure crystals.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH |

| ~7.5 - 8.0 | singlet | 1H | Pyrazole C4-H |

| ~4.0 - 4.2 | singlet | 3H | N-CH₃ |

Rationale for Assignments:

-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift.

-

The single proton on the pyrazole ring (at the C4 position) will be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

-

The N-methyl group protons will appear as a sharp singlet in the aliphatic region.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | -COOH |

| ~150 - 155 | Pyrazole C3-NO₂ |

| ~135 - 140 | Pyrazole C5-COOH |

| ~110 - 115 | Pyrazole C4 |

| ~40 - 45 | N-CH₃ |

Rationale for Assignments:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The pyrazole ring carbons will have distinct chemical shifts based on their substituents. The carbon bearing the nitro group (C3) is expected to be significantly downfield.

-

The N-methyl carbon will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2500 - 3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 - 1725 | C=O stretch (carboxylic acid) |

| ~1520 - 1560 | Asymmetric N-O stretch (nitro group) |

| ~1340 - 1380 | Symmetric N-O stretch (nitro group) |

The presence of these characteristic absorption bands provides strong evidence for the carboxylic acid and nitro functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₅H₅N₃O₄, Molecular Weight: 171.11 g/mol ).[3]

-

Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and the loss of NO₂ from the nitro group.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters:

Based on related pyrazole structures, the compound is likely to crystallize in a monoclinic or orthorhombic crystal system.[4][5][6] Intermolecular hydrogen bonding between the carboxylic acid group of one molecule and the pyrazole nitrogen of an adjacent molecule is expected, leading to the formation of supramolecular chains or dimers.[4][5][6]

Workflow for Structure Elucidation:

Caption: A comprehensive workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of synthesis, purification, and various analytical techniques. By systematically applying NMR, IR, and mass spectrometry, a proposed structure can be confidently established. Ultimately, single-crystal X-ray crystallography provides the unequivocal confirmation of the molecular structure, offering a complete and unambiguous characterization of this important heterocyclic compound.

References

-

Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). IntechOpen. [Link]

-

1H-Pyrazole-5-carboxylic acid, 3-nitro-, methyl ester. SpectraBase. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (2021). Molbank. [Link]

Sources

discovery and history of pyrazole carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. Its journey from a 19th-century chemical curiosity to a cornerstone of blockbuster pharmaceuticals and high-performance agrochemicals is a testament to its remarkable versatility. Pyrazole carboxylic acids, in particular, serve as critical synthons and pharmacophores, providing a chemically tractable handle for molecular elaboration while contributing to potent biological activity. This guide provides a comprehensive overview of the discovery and historical development of pyrazole carboxylic acids, detailing the foundational synthetic methodologies, the key milestones in their application, and the scientific rationale that propelled their ascent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes historical context with technical detail, explaining the causality behind key experimental choices and highlighting the enduring legacy of this indispensable chemical scaffold.

The Dawn of Pyrazole Chemistry: Foundational Discoveries

The story of pyrazoles begins not with the carboxylic acids themselves, but with a related class of compounds that first hinted at their profound biological potential. The late 19th century, a golden age for German organic chemistry, set the stage for these foundational discoveries.

The Serendipitous Discovery of Pyrazolones: Ludwig Knorr (1883)

The history of medicinally relevant pyrazoles is inextricably linked to German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine.[1] The unexpected product was not a quinoline, but a five-membered heterocyclic compound he named Antipyrine. This molecule, a pyrazolone, was found to possess potent antipyretic and analgesic properties and became one of the world's most widely used drugs until the rise of aspirin.[1] This discovery was pivotal; it established the pyrazole core as a "privileged scaffold," a structural framework with a high propensity for biological activity, sparking intense interest in this new class of compounds.[2]

The First Pyrazole Carboxylic Acids: From Buchner's Decarboxylation (1889)

While Knorr had discovered a biologically active derivative, the parent pyrazole ring remained elusive. In 1889, Eduard Buchner achieved the first synthesis of pyrazole itself. Critically, his method involved the thermal decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2] This work is significant as it implies the existence and synthesis of pyrazole carboxylic acids predated the isolation of the parent heterocycle, establishing them as fundamental to the early understanding of this chemical family.

The Fundamental Synthesis of the Pyrazole Ring: Hans von Pechmann (1898)

Further foundational work was contributed by German chemist Hans von Pechmann. In 1898, he developed a method to synthesize the pyrazole ring by reacting diazomethane with acetylene.[3][4][5][6] This reaction, a [3+2] cycloaddition, provided a direct route to the unsubstituted parent ring and is now known as the Pechmann pyrazole synthesis.[3][5][7] While elegant, the use of the highly toxic and explosive diazomethane limited its widespread practical application for creating diverse derivatives.[4]

Foundational Synthetic Methodologies: The Chemist's Toolkit

The initial discoveries by Knorr and Pechmann laid the groundwork for two major synthetic pathways to the pyrazole core. The Knorr synthesis, owing to its versatility and the accessibility of its starting materials, rapidly became the dominant method for generating the substituted pyrazoles that would later define the class.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

The most common and versatile strategy for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10][11][12] The reaction's power lies in its simplicity and modularity; by varying the substituents on both the hydrazine and the dicarbonyl component, a vast library of pyrazole derivatives can be accessed.

Causality of the Mechanism: The reaction proceeds through a logical sequence of condensation and cyclization. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then occurs to yield the stable, aromatic pyrazole ring.[8] The formation of this aromatic ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[8]

Caption: The Knorr pyrazole synthesis proceeds via condensation to a hydrazone, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the Knorr synthesis for creating a pyrazole carboxylic acid ester.

-

Preparation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exotherm may be observed.

-

Catalysis: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture. The acid catalyzes the condensation and cyclization steps.[8]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole ester.

The Pharmacological Awakening: Pyrazoles in Medicine

The true potential of pyrazole carboxylic acids was realized when chemists began to systematically explore their utility in drug discovery. Building on the early success of Antipyrine, the pyrazole scaffold became a focal point for medicinal chemistry programs worldwide.

Case Study: Celecoxib – The Rise of Selective COX-2 Inhibitors

Perhaps the most commercially successful drug featuring a pyrazole core is Celecoxib (brand name Celebrex).[13] Developed as a non-steroidal anti-inflammatory drug (NSAID), its design was a landmark in rational drug development.

Scientific Rationale: Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition reduces inflammation and pain, COX-1 inhibition can lead to gastrointestinal side effects. The goal was to create a selective COX-2 inhibitor. The trifluoromethyl-substituted pyrazole ring of Celecoxib was designed to fit into a specific hydrophilic side pocket present in the COX-2 active site, a feature absent in COX-1, thereby conferring selectivity.[14]

The synthesis of Celecoxib is a modern application of classical organic reactions, showcasing the enduring relevance of foundational chemistry.[14][15]

Caption: The commercial synthesis of Celecoxib involves a Claisen condensation followed by a regioselective Knorr-type cyclization.

Expanding Therapeutic Horizons

The success of Celecoxib spurred further investigation into pyrazole carboxylic acids and their derivatives across numerous disease areas. The scaffold has proven remarkably fruitful, leading to compounds with a wide range of pharmacological activities.[16][17]

Table 1: Selected Pharmaceutical Applications of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative Class | Therapeutic Area | Mechanism of Action / Target |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibition[13][14] |

| Difenamizole | Analgesic | Non-selective COX inhibitor |

| Pyrazole-NO Hybrids | Anti-inflammatory, Antibacterial | Act as nitric oxide (NO) donors, reducing ulcerogenic potential[18][19] |

| Various Derivatives | Anticancer | Inhibition of various kinases (e.g., EGFR, HER-2), carbonic anhydrase[20] |

| Various Derivatives | Antiviral (Dengue, HIV) | Inhibition of viral proteases or reverse transcriptase[2][21] |

| KEAP1:NRF2 Inhibitors | Cytoprotective (Potential) | Disruption of the KEAP1:NRF2 protein-protein interaction[22] |

Revolutionizing Agriculture: Pyrazole Carboxylic Acids in Crop Protection

Parallel to their development in medicine, pyrazole carboxylic acids and their amide derivatives (carboxamides) were found to have profound applications in agriculture. They form the chemical backbone of many modern fungicides, herbicides, and insecticides, contributing to global food security.[10][11][23][24]

The SDHI Fungicide Revolution: Pyrazole Carboxamides

One of the most significant advances in fungicide development has been the emergence of Succinate Dehydrogenase Inhibitors (SDHIs).[25] Many of the most potent SDHIs are pyrazole carboxamides.

Mode of Action: These fungicides target and inhibit the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[26][27][28] By blocking this critical enzyme, the fungicides effectively shut down cellular energy production, leading to the death of the fungal pathogen.[26] The pyrazole carboxylic acid moiety is crucial for binding to the enzyme's active site.

Diamide Insecticides

Beyond fungicides, pyrazole carboxylic acids are key intermediates in the synthesis of modern diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[29] These insecticides offer targeted control of a wide range of chewing pests while having a more favorable safety profile for non-target organisms compared to older classes of insecticides.

Table 2: Key Agrochemicals Derived from Pyrazole Carboxylic Acids

| Trade Name (Example) | Chemical Class | Type | Mode of Action |

| Xemium® (Fluxapyroxad) | Pyrazole Carboxamide | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI)[28] |

| Penthiopyrad | Pyrazole Carboxamide | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI)[23] |

| Rynaxypyr® (Chlorantraniliprole) | Diamide | Insecticide | Ryanodine receptor modulator[29] |

| Pyraflufen-ethyl | Phenylpyrazole | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor[23] |

Conclusion: An Enduring Scaffold in Chemical Innovation

From a serendipitous laboratory observation in the 1880s to a multi-billion dollar presence in modern medicine and agriculture, the history of pyrazole carboxylic acids is a compelling narrative of scientific discovery and application. The foundational synthetic work of chemists like Knorr provided a robust and flexible platform for chemical exploration. This platform was expertly leveraged by subsequent generations of medicinal and agricultural chemists who, through rational design and systematic screening, unlocked the scaffold's immense biological potential. The pyrazole carboxylic acid core is a testament to the power of heterocyclic chemistry, demonstrating how a simple, stable aromatic ring can be decorated to interact with a vast array of biological targets, ultimately yielding compounds that improve human health and safeguard our food supply. Its journey is far from over, as new synthetic methods and novel biological applications for this remarkable scaffold continue to emerge.

References

- Lang, J., Koch, J., Dutta, S. K., & Martina, B. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-7.

- New Drug Approvals. (n.d.). CELECOXIB.

- Various. (n.d.). Hans von Pechmann.

- ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone.

- Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese.

- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.

- Wikipedia. (n.d.). Hans von Pechmann.

- Alchetron. (2024). Hans von Pechmann.

- Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.

- PubMed Central. (n.d.).

- ResearchG

- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- MDPI. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- PubMed Central (NIH). (n.d.).

- Bentham Science. (2025).

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

- ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals.

- ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

-

Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG. [Link]

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.

- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3871-9.

- Wikipedia. (n.d.). Fluxapyroxad.

- ResearchGate. (n.d.).

- ScienceDirect. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 4. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 5. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. alchetron.com [alchetron.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benchchem.com [benchchem.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mc.minia.edu.eg [mc.minia.edu.eg]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 24. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 29. nbinno.com [nbinno.com]

The Ascendant Therapeutic Potential of Nitropyrazole Derivatives: A Technical Guide to Their Biological Activities

Foreword: The Nitropyrazole Scaffold - A Nexus of Therapeutic Promise

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties and reactivity, opening up a new frontier of biological activities. This technical guide delves into the burgeoning field of nitropyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential antimicrobial, anticancer, and anti-inflammatory activities. We will explore the causality behind experimental designs, present detailed protocols for biological evaluation, and dissect the structure-activity relationships that govern the therapeutic efficacy of this fascinating class of compounds.

I. Antimicrobial Activities of Nitropyrazole Derivatives: A New Front in the War Against Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent discovery of novel antimicrobial agents.[2] Nitropyrazole derivatives have emerged as a promising class of compounds with potent activity against a spectrum of bacteria and fungi. The electron-withdrawing nature of the nitro group is often crucial for their antimicrobial efficacy.

A. Unraveling the Mechanism of Action

While the precise mechanisms of action are still under investigation for many nitropyrazole derivatives, several have been elucidated. It is believed that the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.[3] Some nitropyrazole derivatives have also been shown to disrupt bacterial cell wall synthesis and inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.[2]

B. Quantitative Assessment of Antimicrobial Potency

The antimicrobial activity of nitropyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The following table summarizes the reported antimicrobial activities of selected nitropyrazole derivatives.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 1 | Escherichia coli | 0.25 | [4] |

| Compound 2 | Staphylococcus epidermidis | 0.25 | [4] |

| Compound 3 | Aspergillus niger | 1 | [4] |

| Nitropyrazole-Hydrazone Derivative | Gram-positive strains & A. baumannii | 0.78–1.56 | [2] |

| Triazine-fused Nitropyrazole | S. epidermidis | 0.97 | [2] |

| Triazine-fused Nitropyrazole | Enterobacter cloacae | 0.48 | [2] |

C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of nitropyrazole derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile Mueller-Hinton Broth (MHB). b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Potential of Nitropyrazole Derivatives: Targeting Malignant Cells with Precision

The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Nitropyrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them attractive candidates for further development.[5][6]

A. Mechanisms of Anticancer Action: A Multifaceted Approach

Nitropyrazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7] Key mechanisms include:

-

Induction of Apoptosis: Many nitropyrazole derivatives trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins.[7]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.

-

Inhibition of Protein Kinases: Several nitropyrazole derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][8]

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

B. Quantitative Analysis of Cytotoxic Activity

The anticancer potency of nitropyrazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table presents the IC50 values for selected nitropyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast Cancer) | 0.25 | [5] |

| 1H-pyrazolo[3,4-d]pyrimidine Derivative | A549 (Non-small cell lung cancer) | 8.21 | [5] |

| 1H-pyrazolo[3,4-d]pyrimidine Derivative | HCT116 (Colorectal carcinoma) | 19.56 | [5] |

| Isolongifolanone Derivative | MCF7 (Breast Cancer) | 5.21 | [5] |

| Thieno[2,3-c]pyrazole Derivative (Tpz-1) | HL-60 (Leukemia) | 0.19 | [6] |

| 3,5-Diaryl-pyrazole Derivative | PC3 (Prostate Cancer) | Potent Activity | [8] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding: a. Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells and seed them into a 96-well plate at a predetermined density. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

2. Compound Treatment: a. Prepare a series of dilutions of the nitropyrazole derivative in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. b. Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

III. Anti-inflammatory Properties of Nitropyrazole Derivatives: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[9] Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[4] The introduction of a nitro group can further modulate the anti-inflammatory profile of these compounds.

A. Targeting the Inflammatory Cascade

Nitropyrazole derivatives can mitigate the inflammatory response through several mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), nitropyrazoles can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10][11] Some derivatives exhibit selectivity for COX-2, which may lead to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][12]

-

Inhibition of 5-Lipoxygenase (5-LOX): Some pyrazole-hydrazone derivatives have shown the ability to inhibit 5-LOX, an enzyme involved in the production of leukotrienes, another class of pro-inflammatory mediators.[10]

-

Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain nitropyrazole derivatives have been found to reduce NO production in activated macrophages.[10]

B. In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of nitropyrazole derivatives are often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

| Compound ID | In Vivo Model | Anti-inflammatory Effect | Reference |

| Pyrazole-NO hybrid | Carrageenan-induced paw edema | Significant activity | [13][14] |

| Pyrazole-hydrazone derivative (4f) | Carrageenan-induced paw edema | Higher activity than celecoxib | [10] |

| Thymol–pyrazole hybrid | Formalin-induced paw edema | Higher inhibition than celecoxib | [12] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic method for screening potential anti-inflammatory agents.

1. Animal Acclimatization and Grouping: a. Acclimatize male Wistar rats to the laboratory conditions for at least one week. b. Divide the rats into different groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the nitropyrazole derivative.

2. Compound Administration: a. Administer the nitropyrazole derivative or the standard drug orally or intraperitoneally to the respective groups. b. Administer the vehicle (e.g., saline or a suspension agent) to the control group.

3. Induction of Inflammation: a. One hour after compound administration, inject a small volume of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema: a. Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point compared to the control group. b. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

IV. Synthesis of Bioactive Nitropyrazole Derivatives: A Chemical Perspective

The synthesis of nitropyrazole derivatives often involves multi-step reaction sequences. A common approach is the condensation of a β-diketone with a hydrazine derivative, followed by nitration of the resulting pyrazole ring.[15] The Vilsmeier-Haack reaction can be employed for the formylation of pyrazoles, providing a versatile intermediate for further functionalization.[16] The specific synthetic route can be tailored to introduce various substituents on the pyrazole core, allowing for the fine-tuning of the biological activity.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of bioactive nitropyrazole derivatives.

V. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of nitropyrazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. Key SAR observations include:

-

Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly influences the biological activity.

-

Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole core can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby affecting its potency and selectivity.

-

Substituents on Appended Phenyl Rings: For derivatives containing phenyl rings, the type and position of substituents on these rings can have a profound impact on their biological activity. For instance, the presence of halogen atoms or methoxy groups can enhance anticancer or anti-inflammatory effects.

VI. Future Perspectives and Conclusion

Nitropyrazole derivatives represent a rich and underexplored area of medicinal chemistry with immense therapeutic potential. The versatility of the pyrazole scaffold, combined with the unique properties imparted by the nitro group, offers a powerful platform for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by nitropyrazole derivatives will facilitate the design of more specific and effective drugs.

-

Optimizing Pharmacokinetic Properties: Further structural modifications are needed to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their drug-like properties.

-

Exploring Novel Therapeutic Applications: The diverse biological activities of nitropyrazoles suggest that they may have potential in other therapeutic areas, such as neurodegenerative diseases and viral infections.

References

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. 2021-01-02. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry. 2009-06-01. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. 2009-06-01. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-486. PMC. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. 2017-03-29. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. 2023-08-16. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC. 2022-01-20. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology. 2024-01-01. [Link]

-

The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

IC 50 value of derivatives in anticancer activity. ResearchGate. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. 2023-05-15. [Link]

-

Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. 2017-12-01. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. 2016-06-22. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. 2023-05-18. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. 2013-09-12. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][13][17]triazin-7(6H). NIH. 2022-09-18. [Link]

-

Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. PubMed. 2021-08-31. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2020-08-06. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. 2023-08-04. [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. 2020-03-24. [Link]

-

COX-2 inhibition assay of compounds T3 and T5. ResearchGate. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. 2016-10-31. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. 2019-12-07. [Link]

-

Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. 2022-06-18. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. 2009-01-01. [Link]

-

Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. 2021-04-05. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. 2020-03-20. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. 2022-05-23. [Link]

-

Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]

-

Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. ResearchGate. 2020-08-07. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. 2022-09-08. [Link]

-

antimicrobial activities of pyrazole derivatives: a review of the literature. Semantic Scholar. [Link]

Sources

- 1. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mc.minia.edu.eg [mc.minia.edu.eg]

- 14. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] ANTIMICROBIAL ACTIVITIES OF PYRAZOLE DERIVATIVES: A REVIEW OF THE LITERATURE | Semantic Scholar [semanticscholar.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

The Privileged Scaffold: A Technical Guide to Substituted 1H-Pyrazole-5-Carboxylic Acids in Drug Discovery

Introduction: The Enduring Appeal of the Pyrazole Core